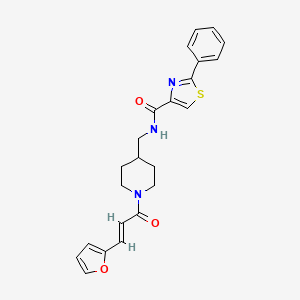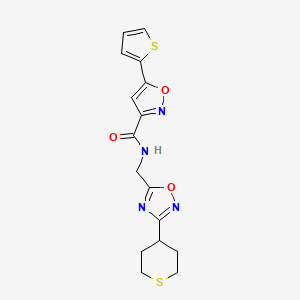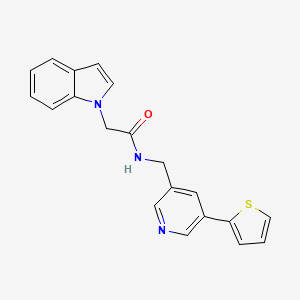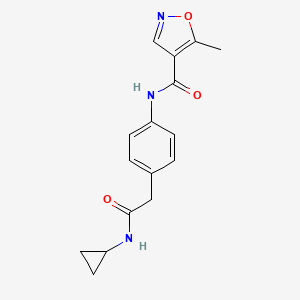![molecular formula C15H13NO2S2 B2723946 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide CAS No. 2034493-27-9](/img/structure/B2723946.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of benzo[b]thiophene derivatives . Benzo[b]thiophene derivatives have been studied for their potential biological and pharmacological properties .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions . A general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid, a related compound, has been described . This process involves the reaction of K2CO3 with a compound in DMF, followed by the addition of methyl thioglycolate .Chemical Reactions Analysis
Benzo[b]thiophene derivatives have been found to exhibit various chemical reactions. For instance, they have shown promising antibacterial activity against certain microorganisms . Additionally, certain derivatives have demonstrated antiproliferative activities on cancer cell lines .Applications De Recherche Scientifique
Chemoselective N-Benzoylation of Aminophenols
The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates highlights a method to produce compounds of biological interest, including N-(2-hydroxyphenyl)benzamides. This process involves the formation of thioureas followed by the elimination of thiocyanic acid through intramolecular nucleophilic attacks. The study underscores the potential of these compounds in biological applications due to their satisfactory analytical and spectral data, including IR, 1H, and 13C NMR, pointing to their potential utility in various scientific research contexts (Singh et al., 2017).
Synthesis and Characterization of Thiophene Derivatives
Research into thiophenylhydrazonoacetates for heterocyclic synthesis showcases the creation of benzo[b]thiophen-2-yl-hydrazonoesters. These compounds have been explored for their reactivity towards nitrogen nucleophiles to yield a variety of derivatives, including pyrazole, isoxazole, and pyrimidine. This synthesis approach offers a pathway for developing compounds with potential applications in medicinal chemistry and other scientific research areas (Mohareb et al., 2004).
Antimicrobial Evaluation and Docking Studies
A study on the synthesis, characterization, and antimicrobial evaluation of specific thiophene derivatives indicates their significant biological potential. By synthesizing and evaluating the antimicrobial properties of these compounds, researchers have laid the groundwork for their application in combating microbial infections. Molecular docking studies further provide insights into the mechanisms of action, facilitating the design of more effective antimicrobial agents (Talupur et al., 2021).
Dehydrogenative Annulation for Benzo[c]thiophenes
The development of methods for the dehydrogenative annulation of thiophen-2-carboxamides, resulting in multiply substituted benzo[c]thiophenes, is a significant advancement. Some of these synthesized compounds have demonstrated strong solid-state fluorescence, suggesting their potential in creating fluorescent probes and materials for scientific research (Fukuzumi et al., 2016).
Orientations Futures
The future directions for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide” and related compounds could involve further exploration of their potential biological and pharmacological properties . This could include more in-depth studies on their anticancer effects, STING-agonistic activity, and other potential therapeutic applications .
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-6,8-9,13,17H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJLENEUUEVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2723871.png)



![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)

